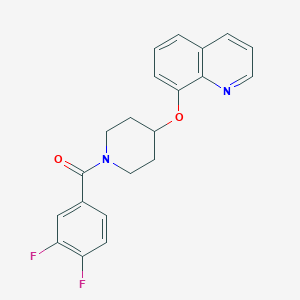
(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring and a piperidine ring. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline and piperidine moieties could potentially undergo various reactions typical for aromatic and heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms could influence its reactivity and the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Antitubercular Activity : The study by Wardell et al. (2011) on mefloquine derivatives highlights the anti-tubercular potential of compounds with structural similarities to "(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone". These derivatives demonstrated significant anti-tubercular activities, showing promise for future drug development against tuberculosis (Wardell et al., 2011).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which displayed good antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential of difluorophenyl piperidinyl methanone derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Characterization
Synthetic Pathways : Research by Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into the synthesis of related compounds. This work emphasizes the accessibility of starting materials and the efficiency of the synthesis process, laying the groundwork for further exploration of similar compounds (Rui, 2010).
Crystal Structure and Theoretical Calculations : A study by Karthik et al. (2021) on the title compound involving difluorophenyl and piperidin-4-yl methanone oxime derivatives revealed insights into their crystal structure, thermal properties, and theoretical calculations. This research contributes to understanding the physical and chemical properties of similar compounds, aiding in the development of new materials with potential applications in various fields (Karthik et al., 2021).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVLIGGMWJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

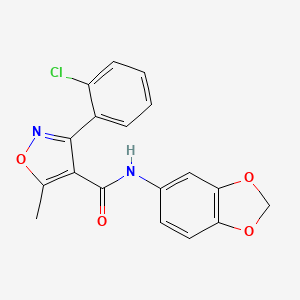
![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide](/img/structure/B2754833.png)
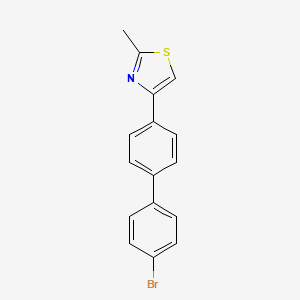
![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)
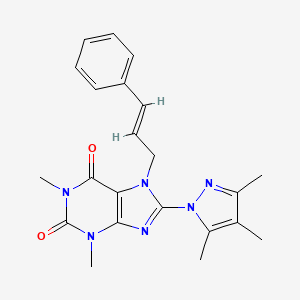
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)
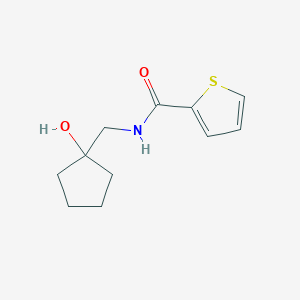
![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)